BenchChemオンラインストアへようこそ!

2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide

HDAC6 selectivity isoform profiling epigenetic inhibitor

2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide (CAS 315246-76-5) is a synthetic tetrahydroisoquinoline (THQ) derivative that functions as a histone deacetylase (HDAC) inhibitor. It incorporates a C-4 cyano group and a C-3 sulfanyl acetamide side chain on the THQ core, distinguishing it from the hydroxamic acid-based HDAC inhibitors that dominate this therapeutic class.

Molecular Formula C18H17N3OS
Molecular Weight 323.41
CAS No. 315246-76-5
Cat. No. B2787947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide
CAS315246-76-5
Molecular FormulaC18H17N3OS
Molecular Weight323.41
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC(=O)N)C#N
InChIInChI=1S/C18H17N3OS/c19-10-15-13-8-4-5-9-14(13)17(12-6-2-1-3-7-12)21-18(15)23-11-16(20)22/h1-3,6-7H,4-5,8-9,11H2,(H2,20,22)
InChIKeyLGVQWXYAWULHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide – HDAC Inhibitor Profiling and Procurement Guide for 315246-76-5


2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide (CAS 315246-76-5) is a synthetic tetrahydroisoquinoline (THQ) derivative that functions as a histone deacetylase (HDAC) inhibitor. It incorporates a C-4 cyano group and a C-3 sulfanyl acetamide side chain on the THQ core, distinguishing it from the hydroxamic acid-based HDAC inhibitors that dominate this therapeutic class [1]. The compound has demonstrated measurable inhibitory activity against HDAC isoforms 1, 6, and 8 in a standardized in vitro assay at pH 8.0 [1]. It is disclosed in patent US9249087 as Compound 57 within a broader series of THQ-based HDAC inhibitors [1].

Why Generic Substitution Fails: Isoform Selectivity and Zinc-Binding Group Limitations Among THQ-Based HDAC Inhibitors


Tetrahydroisoquinoline-based HDAC inhibitors are not interchangeable due to significant divergence in isoform selectivity profiles and zinc-binding group (ZBG) chemistry. Hydroxamic acid-containing analogs (e.g., Compound 4 in US9249087) achieve single-digit nanomolar potency but carry well-documented liabilities including poor pharmacokinetics, non-specific metal chelation, and potential genotoxicity [1][2]. Conversely, 4-cyano-THQ analogs lacking the hydroxamate ZBG exhibit attenuated absolute potency but may offer distinct selectivity patterns. The target compound's HDAC6/HDAC8 preference with markedly reduced HDAC1 activity (54-fold selectivity) represents a profile that is not replicated by potent pan-HDAC inhibitors such as vorinostat (SAHA) or by THQ-hydroxamates that potently engage HDAC1 [1]. Substituting this compound with a structurally similar analog—even within the same patent family—risks altering both the isoform inhibition fingerprint and the attendant biological readout [1].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide


HDAC6 vs. HDAC1 Selectivity: 54-Fold Preferential Inhibition of HDAC6 Over HDAC1

The target compound exhibits a clear selectivity gradient across HDAC isoforms 1, 6, and 8 when tested under identical assay conditions (fluorescently-labeled acetylated substrate, pH 8.0) [1]. The HDAC6 IC50 (540 nM) is approximately 54-fold lower than the HDAC1 IC50 (29,000 nM), indicating preferential engagement of the class IIb deacetylase over the class I isoform. This contrasts with the hydroxamic acid comparator Compound 4 from the same patent, which achieves an HDAC6 IC50 of 1.46 nM but with significantly less isoform selectivity between HDAC6 and HDAC1 [2].

HDAC6 selectivity isoform profiling epigenetic inhibitor

HDAC8 vs. HDAC1 Discrimination: 24-Fold Preferential HDAC8 Inhibition

The target compound demonstrates 24-fold preferential inhibition of HDAC8 (IC50 = 1,200 nM) over HDAC1 (IC50 = 29,000 nM) in the same assay format [1]. This HDAC8-over-HDAC1 bias is structurally relevant because HDAC8, although classified as class I, possesses distinct active site architecture and substrate specificity compared to HDAC1/2/3 [3]. Within the same patent, Compound 1 (a THQ-hydroxamate) shows HDAC8 IC50 of 417 nM—only ~3-fold more potent than the target compound—suggesting that the 4-cyano-3-sulfanyl acetamide substitution retains meaningful HDAC8 engagement despite lacking the hydroxamate ZBG [2].

HDAC8 inhibitor class I selectivity THQ scaffold SAR

Non-Hydroxamate Zinc-Binding Modality: Cyano and Sulfanyl Acetamide as Alternative ZBG Pharmacophore

The target compound employs a C-4 cyano group and a C-3 sulfanyl acetamide as its putative zinc-chelating motif, in contrast to the hydroxamic acid ZBG (e.g., in Compound 4, IC50 = 1.46 nM against HDAC6) [1][2]. Hydroxamic acids are associated with metabolic instability (glucuronidation/sulfation), hERG channel binding, and potential mutagenicity via the Lossen rearrangement [3]. By eliminating the hydroxamate, the target compound forfeits approximately 370-fold HDAC6 potency (540 nM vs. 1.46 nM) but may offer a more tractable starting point for PK/toxicity optimization. Literature on 4-cyano-isoquinoline chemotypes further indicates that the cyano group can serve as a bioisosteric replacement capable of engaging zinc in a bidentate fashion without the hydroxamate liabilities [4].

zinc-binding group non-hydroxamate HDACi pharmacophore design

Patent-Disclosed Scaffold with SAR Context: Compound 57 as a Defined Non-Hydroxamate Probe Within the US9249087 Series

Compound 57 (the target compound) is explicitly enumerated in US9249087 (assigned to University of Illinois), which describes a series of tetrahydroisoquinoline-based HDAC inhibitors with systematic variation at the C-3 and C-4 positions [1]. Within this patent, compounds span a >20,000-fold potency range: Compound 4 (hydroxamate) shows HDAC6 IC50 = 1.46 nM, while the target Compound 57 shows HDAC6 IC50 = 540 nM [1][2]. The target compound represents a specific SAR divergence point where the ZBG is changed from hydroxamic acid to a 4-cyano/3-sulfanyl acetamide combination, enabling researchers to empirically dissect the contribution of ZBG chemistry to isoform selectivity within an otherwise conserved THQ scaffold environment.

patent SAR chemical probe THQ HDAC inhibitor library

Best Research and Industrial Application Scenarios for 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide


HDAC6-Selective Chemical Probe Experiments in Neurodegeneration and Oncology Models

The compound's 54-fold HDAC6-over-HDAC1 selectivity [1] makes it suitable as a tool compound for dissecting HDAC6-specific biology in cellular models. HDAC6 is a validated target in neurodegeneration (tau acetylation, aggresome clearance) and certain cancers. Unlike broad-spectrum inhibitors (e.g., vorinostat) that induce global histone H3 hyperacetylation via HDAC1/2/3 inhibition, the target compound's weak HDAC1 engagement (IC50 = 29 µM) reduces the risk of confounding transcriptional effects at concentrations that effectively inhibit HDAC6 (IC50 = 0.54 µM) [1]. Researchers can use this compound at sub-micromolar to low micromolar concentrations to study tubulin acetylation and HDAC6-dependent functions without saturating class I HDAC targets.

Non-Hydroxamate Lead Optimization and Medicinal Chemistry SAR Expansion

The cyano + sulfanyl acetamide ZBG architecture [1] provides medicinal chemistry teams with a non-hydroxamate starting point for lead optimization. The C-3 sulfanyl acetamide side chain is amenable to further derivatization (e.g., N-substitution, oxidation to sulfoxide/sulfone), while the C-4 cyano group can be elaborated or replaced with alternative metal-binding motifs [1]. The compound's relatively modest absolute potency (HDAC6 IC50 = 540 nM) leaves substantial room for structure-based optimization, and the existing SAR framework from US9249087 provides a roadmap for potency improvements without reverting to hydroxamic acid chemistry [2].

Focused THQ-Based HDAC Inhibitor Library Construction for Isoform Selectivity Screening

Compound 57 occupies a defined position in the US9249087 patent SAR landscape, representing the low-potency, non-hydroxamate quadrant [1][2]. When constructing a focused screening library of THQ-based HDAC inhibitors, inclusion of this compound provides a structurally matched non-hydroxamate control that enables deconvolution of ZBG-specific effects on isoform selectivity. The compound's HDAC6/HDAC8 preference (IC50 540 nM and 1,200 nM) combined with HDAC1 inactivity (IC50 29,000 nM) [1] serves as a baseline for measuring selectivity improvements achieved through subsequent analog design.

Biological Reagent for HDAC8-Focused Target Validation in Pediatric Oncology Indications

With an HDAC8 IC50 of 1,200 nM and 24-fold selectivity over HDAC1 [1], the compound can serve as a starting chemical probe for HDAC8 target validation studies. HDAC8 is implicated in childhood neuroblastoma and Cornelia de Lange syndrome, where selective pharmacological tools are limited. The availability of a non-hydroxamate scaffold with measurable HDAC8 activity—only ~3-fold less potent than the hydroxamate analog Compound 1 (IC50 = 417 nM) [2]—provides a useful comparator for assessing the therapeutic relevance of HDAC8 inhibition in cell-based and in vivo models.

Quote Request

Request a Quote for 2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.